Intraperitoneal Efficacy: Dioxadet vs. Melphalan and Mitomycin C in a Rat Ovarian Tumor Model
A head-to-head study compared the antitumor efficacy of dioxadet, melphalan, and mitomycin C after intraperitoneal administration in a rat model of disseminated ovarian cancer. Dioxadet demonstrated superior efficacy to mitomycin C and comparable efficacy to melphalan, with distinct safety and combination profiles. Specifically, dioxadet increased median lifespan by 67%, compared to 103% for melphalan and 28% for mitomycin C [1]. The combination of dioxadet and melphalan showed a potentiating effect, significantly increasing lifespan by 186% [2]. This positions dioxadet as a key component in IP polychemotherapy regimens where both single-agent activity and synergistic potential are valued.
| Evidence Dimension | Increase in Median Lifespan after Intraperitoneal Administration |
|---|---|
| Target Compound Data | Dioxadet: 67% increase in median lifespan (p < 0.05) |
| Comparator Or Baseline | Melphalan: 103% increase; Mitomycin C: 28% increase |
| Quantified Difference | Dioxadet is 2.4-fold more effective than mitomycin C but 1.5-fold less effective than melphalan as a single agent. The dioxadet-melphalan combination achieves a 186% increase, demonstrating potentiation. |
| Conditions | Model: Ascitic ovarian tumor in 74 female rats; Doses: Dioxadet 1.5 mg/kg, Melphalan 2 mg/kg, Mitomycin C 1.5 mg/kg, single IP injection. |
Why This Matters
This demonstrates dioxadet's distinct position in the IP chemotherapy landscape, where its specific efficacy and combination potential with melphalan cannot be assumed for other triazine or alkylating analogs.
- [1] Bespalov VG, et al. Improvement of efficiency of treatment of abdominal canceromatosis by intraperitoneal polychemotherapy on model of disseminated ovarian cancer. Vopr Onkol. 2015;61(4):634-41. PMID: 26571836. View Source
- [2] Bespalov VG, et al. Improvement of efficiency of treatment of abdominal canceromatosis by intraperitoneal polychemotherapy on model of disseminated ovarian cancer. Vopr Onkol. 2015;61(4):634-41. PMID: 26571836. View Source
